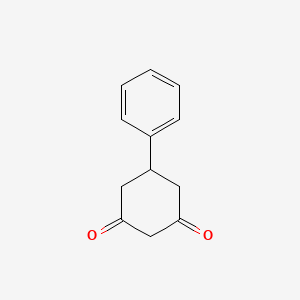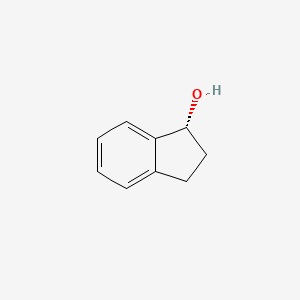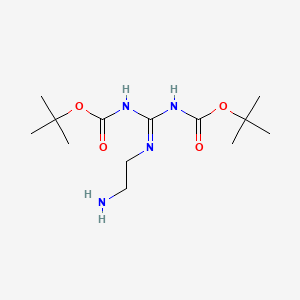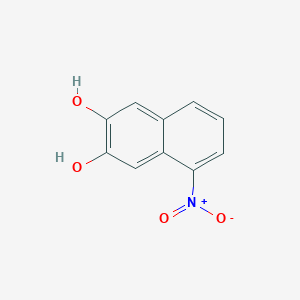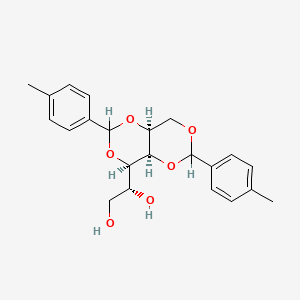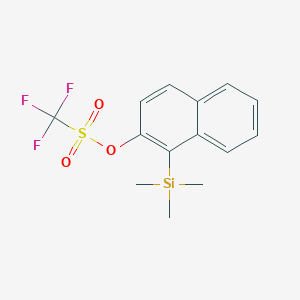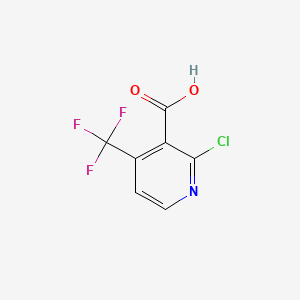
2-クロロ-4-(トリフルオロメチル)ニコチン酸
概要
説明
2-Chloro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a trifluoromethyl group at the fourth position on the pyridine ring.
科学的研究の応用
2-Chloro-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
作用機序
Target of Action
It is known that trifluoromethyl-containing aromatic compounds, such as 2-chloro-4-(trifluoromethyl)nicotinic acid, often exhibit unique biological activities .
Mode of Action
It is known that the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
Biochemical Pathways
2-Chloro-4-(trifluoromethyl)nicotinic acid is a useful synthetic intermediate. It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase. It can also be used to synthesize pyrazole-based benzamides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .
Pharmacokinetics
It is known that the compound’s synthesis involves a reaction process that includes the use of 10% pd/c, ch3coona·3h2o, and ethanol .
Result of Action
It is known that trifluoromethyl-containing aromatic compounds often exhibit unique biological activities .
Action Environment
It is known that the compound’s synthesis involves a reaction process that is sensitive to the molar ratio of chlorine gas and the reaction temperature .
生化学分析
Biochemical Properties
It is known that it is a key intermediate of flonicamid, a highly effective insecticide This suggests that it may interact with enzymes, proteins, and other biomolecules involved in insect physiology
Cellular Effects
Given its role as a precursor in the synthesis of flonicamid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a key intermediate in the synthesis of flonicamid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4,4,4-trifluoroacetoacetate and cyanoacetamide as raw materials.
Cyclization: Potassium hydroxide is used as a catalyst to cyclize these starting materials, forming 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine.
Chlorination: Phosphorus oxychloride (POCl3) is then used to chlorinate the intermediate, resulting in 2,6-chloro-3-cyano-4-trifluoromethyl pyridine.
Hydrogenolysis and Hydrolysis: The final step involves catalytic hydrogenolysis using palladium on carbon (Pd/C) followed by hydrolysis to yield the target compound.
Industrial Production Methods
The industrial production of 2-Chloro-4-(trifluoromethyl)nicotinic acid follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product. The process is designed to be economically viable and safe for industrial applications .
化学反応の分析
Types of Reactions
2-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
- 2-(Trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in agrochemicals and pharmaceuticals. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJHEOXLKCIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472205 | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-81-6 | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


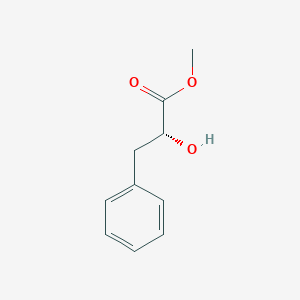
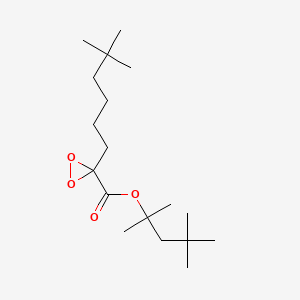

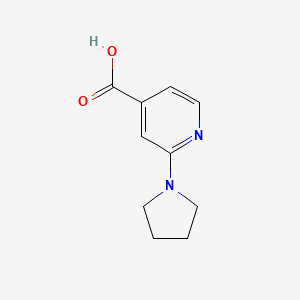

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

